Beperidium

Description

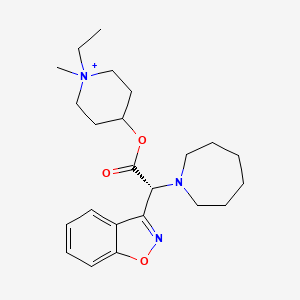

Beperidium iodide (CAS: 86434-57-3; molecular formula: C₂₃H₃₄IN₃O₃) is a compound with conflicting classifications across sources, highlighting the complexity of its pharmacological profile. categorizes it as an antibiotic , while and associate it with neurological applications, specifically as a modulator of muscarinic acetylcholine receptors (mAChRs) involved in alcohol dependence treatment and neurotransmitter regulation . Structural analysis of this compound iodide indicates a quaternary ammonium moiety, a feature common in both antimicrobial agents and neuromuscular blockers, which may explain its diverse reported applications .

Properties

CAS No. |

86434-70-0 |

|---|---|

Molecular Formula |

C23H34N3O3+ |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

(1-ethyl-1-methylpiperidin-1-ium-4-yl) (2R)-2-(azepan-1-yl)-2-(1,2-benzoxazol-3-yl)acetate |

InChI |

InChI=1S/C23H34N3O3/c1-3-26(2)16-12-18(13-17-26)28-23(27)22(25-14-8-4-5-9-15-25)21-19-10-6-7-11-20(19)29-24-21/h6-7,10-11,18,22H,3-5,8-9,12-17H2,1-2H3/q+1/t18?,22-,26?/m1/s1 |

InChI Key |

CNTJFDRCJSXDAU-LEVHZFOFSA-N |

Isomeric SMILES |

CC[N+]1(CCC(CC1)OC(=O)[C@@H](C2=NOC3=CC=CC=C32)N4CCCCCC4)C |

Canonical SMILES |

CC[N+]1(CCC(CC1)OC(=O)C(C2=NOC3=CC=CC=C32)N4CCCCCC4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Beperidium can be synthesized through a multi-step process involving the reaction of piperidinium with benzisoxazole derivatives. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

Beperidium undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .

Scientific Research Applications

Beperidium has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.

Biology: Investigated for its effects on biological systems, particularly its role as an acetylcholine antagonist.

Medicine: Explored for its potential therapeutic applications in treating spasms and ulcers without systemic side effects.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control

Mechanism of Action

Beperidium exerts its effects by competitively antagonizing acetylcholine at cholinergic receptors. This action inhibits the binding of acetylcholine, thereby reducing its physiological effects. The molecular targets include muscarinic receptors in the central and peripheral nervous systems . The pathways involved in its mechanism of action are primarily related to the inhibition of acetylcholine-mediated signaling .

Comparison with Similar Compounds

Research Findings and Clinical Implications

- This aligns with mAChR modulation observed in other neuropsychiatric therapies .

- Antimicrobial Activity: No peer-reviewed studies validate this compound’s antibiotic properties, despite its classification in . This inconsistency underscores the need for rigorous re-evaluation .

Future Research Priorities :

- Mechanistic Studies : Clarify this compound’s interaction with mAChRs vs. bacterial targets.

- Structural Optimization : Modify the quaternary ammonium core to enhance specificity for neurological or antimicrobial uses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.